Cas no 60676-58-6 (2-methyl-1-[3-(2'-methyl-3',5-dioxo-1',2',3',4,5,9a'-hexahydro-3H-spiro[furan-2,9'-imidazo[1,2-a]indol]-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl acetate)

2-methyl-1-[3-(2'-methyl-3',5-dioxo-1',2',3',4,5,9a'-hexahydro-3H-spiro[furan-2,9'-imidazo[1,2-a]indol]-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl acetate structure
60676-58-6 structure
Productnaam:2-methyl-1-[3-(2'-methyl-3',5-dioxo-1',2',3',4,5,9a'-hexahydro-3H-spiro[furan-2,9'-imidazo[1,2-a]indol]-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl acetate
CAS-nummer:60676-58-6
MF:C28H28N4O6
MW:516.545126914978
CID:1621748
PubChem ID:185989

2-methyl-1-[3-(2'-methyl-3',5-dioxo-1',2',3',4,5,9a'-hexahydro-3H-spiro[furan-2,9'-imidazo[1,2-a]indol]-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl acetate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-methyl-1-[3-(2'-methyl-3',5-dioxo-1',2',3',4,5,9a'-hexahydro-3H-spiro[furan-2,9'-imidazo[1,2-a]indol]-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl acetate
    • [2-methyl-1-[3-(2-methyl-1,2'-dioxospiro[3,3a-dihydro-2H-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl)-4-oxoquinazolin-2-yl]propyl] acetate
    • SPIRO(FURAN-2(5H),9'-(9H)IMIDAZO(1,2-A)INDOLE)-3',5(2'H)-DIONE, 4-(2-(1-(ACETYLOXY)-2-METHYLPROPYL)-4-OXO-3(4H)-QUINAZOLINYL)-1',3,4,9'A-TETRAHYDRO-2'-METHYL-, (2'S-(2'.ALPHA.,9'.BETA.(4S*(R*)),9'A.ALPHA.))-
    • Deoxynortryptoquivaline
    • UNII-771386M36R
    • Q27266529
    • 771386M36R
    • 2-Methyl-1-[3-(2-methyl-3,5'-dioxo-1,2,3,9a-tetrahydrospiro[imidazo[1,2-a]indole-9,2'-oxolan]-4'-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl acetate
    • Spiro(furan-2(5H),9'-(9H)imidazo(1,2-a)indole)-3',5(2'H)-dione, 4-(2-(1-(acetyloxy)-2-methylpropyl)-4-oxo-3(4H)-quinazolinyl)-1',3,4,9'a-tetrahydro-2'-methyl-, (2'S-(2'alpha,9'beta(4S*(R*)),9'aalpha))-
    • 60676-58-6
    • DTXSID70976107
    • N-Deoxy-2'-demethyltryptoquivaline A
    • Inchi: InChI=1S/C28H28N4O6/c1-14(2)22(37-16(4)33)23-30-19-11-7-5-9-17(19)25(35)31(23)21-13-28(38-26(21)36)18-10-6-8-12-20(18)32-24(34)15(3)29-27(28)32/h5-12,14-15,21-22,27,29H,13H2,1-4H3
    • InChI-sleutel: UQWRSTHNSHDTCA-UHFFFAOYSA-N
    • LACHT: CC1C(=O)N2C(N1)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62

Berekende eigenschappen

  • Exacte massa: 516.20104
  • Monoisotopische massa: 516.20088463g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 118Ų

Experimentele eigenschappen

  • PSA: 117.61

Artikelen aanbevelen

Aanbevolen leveranciers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd